molecular formula C10H12O2 B1467637 4-(Oxolan-3-yl)phenol CAS No. 66123-37-3

4-(Oxolan-3-yl)phenol

Cat. No.: B1467637
CAS No.: 66123-37-3
M. Wt: 164.2 g/mol
InChI Key: XNHZLVQVILSINJ-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yl)phenol is an organic compound characterized by a phenolic group attached to a tetrahydrofuran ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is noted for its mild and green reaction conditions, making it an efficient and environmentally friendly option.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar hydroxylation techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-yl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(Oxolan-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-(Oxolan-3-yl)phenol can be compared to other phenolic compounds such as:

    Phenol: The simplest phenolic compound, known for its antiseptic properties.

    Catechol: A dihydroxybenzene derivative with strong antioxidant properties.

    Resorcinol: Another dihydroxybenzene isomer used in the production of resins and adhesives.

Uniqueness

The presence of the tetrahydrofuran ring in this compound distinguishes it from other phenolic compounds. This structural feature imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications .

Biological Activity

Overview

4-(Oxolan-3-yl)phenol, also known as 4-(tetrahydrofuran-3-yl)phenol, is an organic compound characterized by a phenolic group linked to a tetrahydrofuran ring. This compound belongs to the class of phenolic compounds, which are notable for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and biotechnology.

The synthesis of this compound can be accomplished through various methods, including the ipso-hydroxylation of arylboronic acids using hydrogen peroxide. The compound exhibits several chemical reactions such as oxidation to form quinones and substitution reactions that can introduce different functional groups onto the aromatic ring. Its unique structure enhances its solubility and reactivity compared to other phenolic compounds.

The biological activity of this compound primarily stems from its ability to act as an antioxidant . The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in biological systems. This property is critical in preventing cellular damage and has implications in cancer prevention and treatment.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are measured through various assays that assess the compound's ability to scavenge free radicals. In vitro studies have shown that it effectively reduces oxidative stress markers in cell cultures.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation and related diseases. This activity suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Properties

This compound demonstrates antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

StudyFindings
Antioxidant Activity Study This compound showed a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation.
Anti-inflammatory Research The compound inhibited TNF-alpha production in macrophages by 50% at a concentration of 10 µM, showcasing its potential in managing inflammatory diseases.
Antimicrobial Efficacy In vitro tests revealed that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparison with Related Compounds

This compound can be compared with other phenolic compounds such as:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
Phenol ModerateLowHigh
Catechol HighModerateModerate
Resorcinol ModerateHighLow

The presence of the tetrahydrofuran ring in this compound enhances its solubility and reactivity, offering unique advantages over simpler phenolic compounds.

Properties

IUPAC Name

4-(oxolan-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZLVQVILSINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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